![molecular formula C15H17N B15242520 N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenyl rings connected by a single bond, with three methyl groups and an amine group attached to the biphenyl structure. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine typically involves the reaction of 2-bromo-1,1’-biphenyl with trimethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atom by the trimethylamine group .
Industrial Production Methods
Industrial production of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine involves a multi-step process that includes the preparation of intermediates such as 2-bromo-1,1’-biphenyl and the subsequent reaction with trimethylamine. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted biphenyl compounds .
Aplicaciones Científicas De Investigación
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethyl-[1,1’-biphenyl]-2-methanaminium: This compound is similar in structure but has a methanaminium group instead of an amine group.
2,2’,6-Trimethyl-1,1’-biphenyl: This compound has three methyl groups but lacks the amine group present in N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine.
Uniqueness
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in industrial processes .
Propiedades
Fórmula molecular |
C15H17N |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16(2)3/h4-11H,1-3H3 |
Clave InChI |
ZSCWCLTZLQLJOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC=C2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
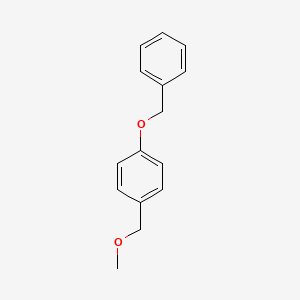
![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)
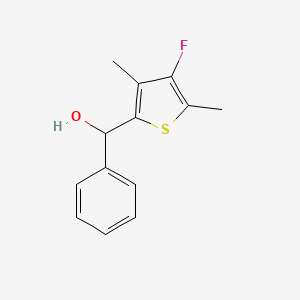
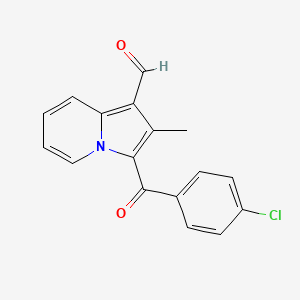
![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
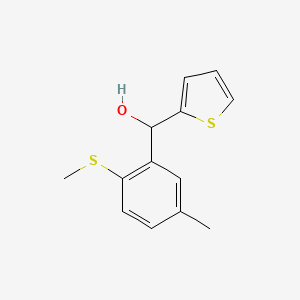
![6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B15242513.png)

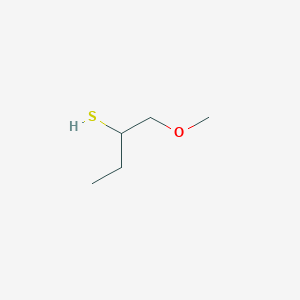
![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
